molecular formula C18H15N3O4S B2507399 N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477553-68-7

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2507399
CAS No.: 477553-68-7
M. Wt: 369.4
InChI Key: BJNRDBRQAUCSBK-UHFFFAOYSA-N
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Description

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-aminobenzothiazole and 2,3-dihydro-1,4-benzodioxine derivatives. The key steps in the synthesis may involve:

    Acetylation: Introduction of the acetamido group to the benzothiazole ring.

    Coupling Reaction: Formation of the carboxamide linkage between the benzothiazole and benzodioxine moieties.

    Cyclization: Formation of the benzodioxine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the benzothiazole or benzodioxine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
  • N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-[(6-acetamido-1,3-benzothiazol-2-yl)carbamothioyl]-4-butoxybenzamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of a benzothiazole ring with a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-10(22)19-12-3-4-13-16(9-12)26-18(20-13)21-17(23)11-2-5-14-15(8-11)25-7-6-24-14/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNRDBRQAUCSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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